N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C28H26N4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C28H26N4/c1-20-25(18-22-12-6-3-7-13-22)27(29-19-23-14-8-4-9-15-23)32-28(30-20)26(21(2)31-32)24-16-10-5-11-17-24/h3-17,29H,18-19H2,1-2H3 |
InChI Key |
OKIXJXAVWQUXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Amination at Position 7
The 7-chloro intermediate (4a) undergoes nucleophilic aromatic substitution with benzylamine to introduce the N-benzyl group. Reacting 4a with excess benzylamine in dimethylformamide (DMF) at 120°C for 12 hours affords 7-benzylamino-3-phenylpyrazolo[1,5-a]pyrimidine (5a). Potassium carbonate is often added to scavenge HCl, driving the reaction to completion.
C6-Benzylation
The C6 position is functionalized via alkylation using benzyl bromide in the presence of a base. Treating 5a with benzyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C installs the second benzyl group, yielding N,6-dibenzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (6a). The reaction proceeds via deprotonation of the C6 position, followed by nucleophilic attack on benzyl bromide.
Methylation at Positions 2 and 5
The 2- and 5-methyl groups are introduced sequentially using methyl iodide under basic conditions. First, lithium diisopropylamide (LDA) deprotonates the C2 position of 6a at −78°C, followed by quenching with methyl iodide to yield the 2-methyl derivative (7a). Repeating the process at C5 with n-butyllithium (n-BuLi) and methyl iodide furnishes the final product, This compound (8a).
Purification and Characterization
Crude product 8a is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol to achieve >98% purity. Structural confirmation is performed using:
-
¹H/¹³C NMR : Key signals include δ 2.35 (s, 3H, C2-CH₃), δ 2.58 (s, 3H, C5-CH₃), and δ 4.85 (s, 2H, N-CH₂-Ph).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₃₄H₃₂N₅: 522.2654, observed: 522.2656.
Industrial-Scale Optimization
For large-scale synthesis, microwave-assisted reactions reduce processing times. A one-pot protocol combining cyclocondensation and formylation steps under microwave irradiation (150°C, 20 min) achieves 75% yield for intermediate 3a. Continuous-flow systems further enhance reproducibility, with PAT (Process Analytical Technology) tools monitoring reaction progression in real time.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antagonism of Corticotropin-Releasing Factor Receptor
Research has identified that compounds within the pyrazolo[1,5-a]pyrimidine class, including N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit potent antagonistic activity against the human corticotropin-releasing factor (CRF) receptor. This receptor is implicated in stress response and anxiety disorders. For instance, a related compound demonstrated a binding affinity with a K(i) value of 3.5 nM and effectively inhibited CRF-stimulated adrenocorticotropic hormone (ACTH) release in vitro .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Structural modifications of pyrazolo[1,5-a]pyrimidines have been linked to enhanced activity against inflammatory pathways. For example, derivatives have been synthesized that inhibit pro-inflammatory cytokine production in cellular models . These findings suggest a potential role for this compound in treating inflammatory diseases.
Central Nervous System Effects
Studies indicate that compounds similar to this compound may possess neuroprotective effects. They have been evaluated for their ability to modulate neurotransmitter systems and exhibit anxiolytic properties in animal models . The modulation of adenosine receptors has been particularly noted in these investigations.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidin-7-amines with substitutions at C-3 and C-5 have shown potent activity against Mycobacterium tuberculosis (M. tb). For example:
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-aryl derivatives (e.g., compounds 32–35 in ) exhibit MIC values of 0.03–0.5 μM against M. tb, attributed to the electron-withdrawing fluorine enhancing target binding .
- N,6-Dibenzyl analogue : The absence of a 4-fluorophenyl group at C-3 may reduce anti-M. tb potency compared to fluorinated derivatives. However, the dual benzyl groups at N-7 and C-6 could improve lipophilicity and membrane penetration .
Anxiolytic Activity
- N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) : Acts as a selective CRF1 receptor antagonist, reducing anxiety in preclinical models . The dibenzyl analogue’s bulkier substituents may hinder CRF1 binding but could modulate FAAH or other CNS targets.
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
- N-(Pyridin-2-ylmethyl) derivatives (e.g., compound 1 in ) show high mouse/human liver microsomal stability (>60% remaining after 1 hour) due to the pyridylmethyl group resisting oxidative metabolism .
- This necessitates structural optimization for drug development .
hERG Liability
- Fluorinated pyrazolopyrimidines (e.g., compound 32 ) exhibit low hERG channel inhibition (IC₅₀ > 30 μM), minimizing cardiac toxicity risks . The dibenzyl analogue’s benzyl groups may increase hERG binding affinity, requiring further safety profiling.
Core Modifications
- Pyrazolo[1,5-c]pyrimidines (): The shifted nitrogen in the core reduces planarity, altering binding to enzymes like FAAH compared to the [1,5-a] isomer .
- Triazolo[1,5-a]pyrimidines (e.g., ametoctradin in ): Replacement of the pyrazole ring with triazole shifts activity toward fungicidal rather than anti-M. tb effects .
Data Tables: Key Analogues and Properties
Biological Activity
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, which is a critical enzyme for the survival of Mycobacterium tuberculosis (M.tb) . The inhibition of ATP synthase disrupts energy production in the bacteria, leading to their death. Additionally, these compounds may exhibit anticancer properties through mechanisms such as topoisomerase II inhibition and induction of reactive oxygen species (ROS) in cancer cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological contexts:
- Antitubercular Activity : A study demonstrated that certain pyrazolo[1,5-a]pyrimidin-7-amines exhibited significant in vitro growth inhibition against M.tb. The most effective compounds showed low hERG liability and good stability in liver microsomes .
- Anticancer Properties : Research indicated that this compound and its analogues displayed potent anticancer effects across multiple cell lines including breast (BT549), lung (A549), and prostate (PC3) cancers. The compounds induced apoptosis primarily at the G1 phase of the cell cycle and showed low toxicity to normal cells .
- Topoisomerase II Inhibition : In vitro assays revealed that certain derivatives selectively inhibited topoisomerase II without intercalating DNA. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
